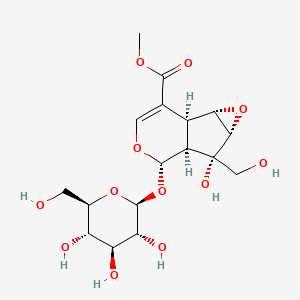

6beta,7beta-Epoxy-8-epi-splendoside

Description

Properties

Molecular Formula |

C17H24O12 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

methyl (1S,2S,4S,5S,6S,7S)-5-hydroxy-5-(hydroxymethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,8-dioxatricyclo[4.4.0.02,4]dec-9-ene-10-carboxylate |

InChI |

InChI=1S/C17H24O12/c1-25-14(23)5-3-26-15(8-7(5)12-13(28-12)17(8,24)4-19)29-16-11(22)10(21)9(20)6(2-18)27-16/h3,6-13,15-16,18-22,24H,2,4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,15+,16+,17-/m1/s1 |

InChI Key |

ZHTGZWDWDCHEOX-HWCJXECGSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H]3[C@@H]([C@]2(CO)O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1C3C(C2(CO)O)O3)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

6beta,7beta-epoxy-8-epi-splendoside |

Origin of Product |

United States |

Preparation Methods

Table 1: Initial Extraction Parameters

| Parameter | Specification |

|---|---|

| Plant material | Morinda citrifolia fruits (dried) |

| Solvent | Methanol (100%) |

| Extraction method | Maceration or Soxhlet |

| Temperature | 40–50°C (maceration) / 60–70°C (Soxhlet) |

| Duration | 72 hours (maceration) / 6–8 cycles (Soxhlet) |

| Crude extract yield | 15–20% (w/w) |

Partitioning and Solvent Fractionation

The crude methanol extract is partitioned sequentially using solvents of increasing polarity. The n-butanol (n-BuOH)-soluble fraction is retained for further purification due to its enrichment with iridoid glucosides. This step eliminates non-polar contaminants like lipids and chlorophyll.

Key Steps:

-

Liquid-liquid partitioning : The methanol extract is suspended in water and partitioned with n-hexane, ethyl acetate, and n-BuOH.

-

Fraction collection : The n-BuOH layer is evaporated to dryness, yielding a semi-purified fraction.

Chromatographic Purification

The n-BuOH fraction undergoes multi-step chromatography to isolate 6beta,7beta-Epoxy-8-epi-splendoside.

Silica Gel Column Chromatography

The semi-purified extract is loaded onto a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-methanol-water (e.g., 10:1:0.1 to 5:2:0.5). Fractions are monitored via thin-layer chromatography (TLC) using pre-coated silica gel plates and visualized under UV light (254 nm) or by spraying with vanillin-sulfuric acid reagent.

Table 2: Silica Gel Chromatography Conditions

| Column dimensions | 60 cm × 5 cm (L × D) |

|---|---|

| Stationary phase | Silica gel 60 (200–300 mesh) |

| Mobile phase | Chloroform-methanol-water gradient |

| Flow rate | 5 mL/min |

| Fraction size | 100 mL |

| Target Rf value | 0.35–0.45 (TLC, chloroform-methanol 8:2) |

Sephadex LH-20 Gel Filtration

Active fractions from silica gel chromatography are further purified using Sephadex LH-20 gel filtration with methanol as the mobile phase. This step removes high-molecular-weight impurities and polysaccharides.

Structural Elucidation

Spectroscopic Analysis

The structure of 6beta,7beta-Epoxy-8-epi-splendoside is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Table 3: Key NMR Assignments

| Position | δ<sup>1</sup>H (ppm) | δ<sup>13</sup>C (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 5.90 (d, J = 5.5 Hz) | 95.4 | Doublet |

| 3 | 4.75 (s) | 72.1 | Singlet |

| 8 | - | 95.4 | - |

| 10 | - | 170.2 | - |

Challenges and Optimization

Epimerization Risks

The epoxy and stereochemical centers (e.g., C-6, C-7) are sensitive to acidic conditions, necessitating neutral pH during extraction. Methanol, a mild solvent, is preferred over ethanol or acetone to prevent epimerization.

Yield Improvement

-

Temperature control : Maintaining extraction temperatures below 50°C prevents thermal degradation.

-

Repeated chromatography : Two rounds of Sephadex LH-20 filtration enhance purity but reduce yield (final yield: 0.02% w/w).

Analytical Validation

Purity Assessment

Table 4: HPLC Parameters for Purity Check

| Column | C18 (4.6 × 250 mm, 5 μm) |

|---|---|

| Mobile phase | Acetonitrile-water (15:85) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 210 nm |

| Retention time | 8.2 minutes |

Comparative Isolation from Alternative Sources

While Morinda citrifolia remains the primary source, 6beta,7beta-Epoxy-8-epi-splendoside has been tentatively identified in Osmanthus fragrans fruits using similar protocols. However, yields are significantly lower (0.005% w/w), likely due to seasonal variations in metabolite production .

Q & A

Q. What criteria determine the inclusion of synthetic intermediates in supplementary materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.